6,6-Dimethylfulvene

Description

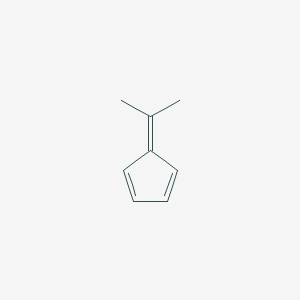

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXACXMWYHXOSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176149 | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2175-91-9 | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dimethylfulvene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-Dimethylfulvene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,6-Dimethylfulvene from Cyclopentadiene and Acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6,6-dimethylfulvene, a key intermediate in the development of novel therapeutics and functional materials. The document details the underlying chemical principles, optimized experimental protocols, and quantitative data derived from cited literature. Visual diagrams of the reaction mechanism and experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a cross-conjugated olefin that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties make it a valuable precursor for the synthesis of complex molecules, including organometallic catalysts, polymers, and biologically active compounds. The most common and direct route to this compound involves the base-catalyzed condensation of cyclopentadiene with acetone. This guide provides a detailed examination of this synthesis, focusing on practical laboratory execution and mechanistic understanding.

Reaction Mechanism and Principles

The synthesis of this compound from cyclopentadiene and acetone proceeds through a base-catalyzed condensation reaction. The generally accepted mechanism is an E1cB (Elimination Unimolecular conjugate Base) pathway, which is favored by the acidic nature of the cyclopentadienyl protons and the presence of a strong base.

The key steps of the reaction are as follows:

-

Deprotonation of Cyclopentadiene: A strong base, such as sodium ethoxide or sodium metal in ethanol, abstracts a proton from cyclopentadiene to form the aromatic cyclopentadienyl anion. This anion is stabilized by resonance.

-

Nucleophilic Attack: The cyclopentadienyl anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol) to yield an alcohol intermediate.

-

Elimination (E1cB): Under the basic reaction conditions, the hydroxyl group is eliminated through a two-step process. First, a proton on the cyclopentadiene ring is abstracted to form a carbanion. Subsequently, the hydroxide ion is eliminated, leading to the formation of the exocyclic double bond of this compound.[1][2]

The overall reaction is driven forward by the formation of the stable, conjugated fulvene system.

Experimental Protocols

The following experimental procedure is adapted from a cited patent and represents a common method for the synthesis of this compound.[3]

Materials and Equipment

-

Reactants:

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Acetone

-

Sodium metal

-

Ethanol (anhydrous)

-

Acetic acid

-

Water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Condenser

-

Separatory funnel

-

Distillation apparatus

-

Synthesis Procedure

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel, add 500 mL of anhydrous ethanol. Carefully add 16.9 g (0.735 mol) of sodium metal in portions to the ethanol with stirring. The reaction is exothermic and should be controlled. Continue stirring for approximately 2 hours until all the sodium has reacted to form sodium ethoxide.

-

Addition of Acetone: To the freshly prepared sodium ethoxide solution, add 38.7 g (0.666 mol) of acetone.

-

Addition of Cyclopentadiene: At room temperature, add 50.0 g (0.765 mol) of freshly cracked cyclopentadiene dropwise to the reaction mixture.

-

Reaction: Stir the resulting mixture overnight at room temperature.

-

Quenching: Quench the reaction by adding a mixture of 100 mL of acetic acid and 500 mL of water.

-

Workup: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase, which contains the crude product.

-

Purification: Purify the crude product by distillation to obtain the final this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound as described in the cited literature.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclopentadiene | 50.0 g (0.765 mol) | [3] |

| Acetone | 38.7 g (0.666 mol) | [3] |

| Sodium | 16.9 g (0.735 mol) | [3] |

| Ethanol | 500 mL | [3] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [3] |

| Reaction Time | Overnight | [3] |

| Product | ||

| This compound (Yield) | 45.5 g (65% isolated yield) | [3] |

| Characterization | ||

| ¹H NMR (500MHz, CDCl₃) | δ 6.36-6.38 (m, 2H), 6.24-6.26 (m, 2H), 1.85 (s, 6H) | [3] |

Visual Diagrams

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere.

-

Cyclopentadiene: Has a low boiling point and is flammable. It also readily dimerizes at room temperature, so it should be freshly prepared by cracking dicyclopentadiene before use.[4]

-

Acetone and Ethanol: Are flammable organic solvents.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

Conclusion

The synthesis of this compound from cyclopentadiene and acetone via a base-catalyzed condensation is a robust and well-established method. This guide has provided a detailed protocol, quantitative data, and a mechanistic overview to aid researchers in the successful execution of this important transformation. The versatility of this compound as a synthetic intermediate underscores the importance of understanding and optimizing its preparation.

References

- 1. organic chemistry - Is E1cB possible in the reaction of cyclopentadiene with acetone in presence of ethanolate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. CN107312045A - A kind of preparation method of substituted cyclopentadienyl metallocene compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 6,6-Dimethylfulvene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Dimethylfulvene, a substituted fulvene, is a versatile and reactive organic compound with significant applications in organic synthesis. Its unique electronic structure and conjugated system make it a valuable precursor for the synthesis of complex molecules, including natural products and novel materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed spectral data, experimental protocols for its synthesis and key reactions, and a discussion of its reactivity.

Physical Properties

This compound is a yellow to orange oily liquid.[1] Its key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₁₀ | [2][3] |

| Molecular Weight | 106.17 g/mol | [2][3] |

| Appearance | Yellow to orange oily liquid | [1] |

| Boiling Point | 76-77 °C at 50 mmHg | [2][4] |

| Melting Point | 1.4 - 3 °C | [1] |

| Density | 0.881 g/mL at 25 °C | [2][4] |

| Refractive Index (n²⁰/D) | 1.548 | [2][4] |

| Flash Point | 43 °C (closed cup) | [5] |

| Solubility | Soluble in common organic solvents. | |

| Storage Temperature | -20°C or 2-8°C | [2][4] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the vinylic protons of the cyclopentadienyl ring and the methyl protons of the isopropylidene group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 | m | 2H | H-2, H-3 |

| ~6.2 | m | 2H | H-1, H-4 |

| ~2.1 | s | 6H | 2 x CH₃ |

Note: The exact chemical shifts of the vinylic protons can be complex due to second-order effects. The spectrum can be referenced in various online databases.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C6 |

| ~131 | C2, C3 |

| ~122 | C1, C4 |

| ~117 | C5 |

| ~21 | 2 x CH₃ |

Note: The assignments are based on typical chemical shift ranges for similar compounds. Specific assignments for a biotransformation product of this compound have been reported.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C=C stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (vinylic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=C stretch (exocyclic) |

| ~1600-1450 | Medium | C=C stretch (ring) |

Note: The absence of a strong absorption band in the 1700 cm⁻¹ region confirms the absence of a carbonyl group.

UV-Vis Spectroscopy

This compound is a colored compound due to its extended π-system, and it shows characteristic absorptions in the UV-Visible region. In acetonitrile, it exhibits absorption maxima at 269 nm (ε = 15,948 M⁻¹cm⁻¹) and 355 nm (ε = 256 M⁻¹cm⁻¹).[6]

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its fulvene core, which can participate in a variety of reactions. The exocyclic double bond is polarized, with a partial negative charge on the exocyclic carbon (C6) and a partial positive charge on the cyclopentadienyl ring, which imparts a degree of aromatic character to the five-membered ring in the zwitterionic resonance structure. This electronic feature governs its reactivity towards electrophiles and nucleophiles.

Figure 1: Key reaction pathways of this compound.

Cycloaddition Reactions

This compound readily participates in cycloaddition reactions, most notably the Diels-Alder reaction where it acts as the diene component. It can react with various dienophiles, such as maleic anhydride, to form bicyclic adducts.

Nucleophilic Addition

Due to the polarization of the exocyclic double bond, the C6 position is electrophilic and susceptible to attack by nucleophiles. Organolithium reagents and other strong nucleophiles add to this position to form a cyclopentadienyl anion intermediate.[7]

Electrophilic Addition

The cyclopentadienyl ring of this compound is electron-rich and can undergo electrophilic attack.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the condensation of cyclopentadiene with acetone.[8][9]

Figure 2: Workflow for the synthesis of this compound.

Procedure:

-

Freshly cracked cyclopentadiene is added to a stirred solution of acetone in a suitable solvent (e.g., methanol).

-

A base, such as pyrrolidine, is added dropwise to the mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Diels-Alder Reaction with Maleic Anhydride

This reaction demonstrates the utility of this compound as a diene in cycloaddition reactions.[10][11]

Procedure:

-

This compound is dissolved in a suitable solvent (e.g., diethyl ether).

-

A solution of maleic anhydride in the same solvent is added to the fulvene solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the yellow color of the fulvene.

-

The product, a white solid, will precipitate out of the solution.

-

The solid adduct is collected by filtration, washed with cold solvent, and dried.

Reaction with Organolithium Reagents

This protocol illustrates the nucleophilic addition to the exocyclic double bond of this compound.[12][13][14]

Procedure:

-

This compound is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

-

A solution of the organolithium reagent (e.g., n-butyllithium or phenyllithium) is added dropwise to the cooled fulvene solution.

-

The reaction mixture is stirred at the low temperature for a specified period.

-

The reaction is quenched by the addition of a suitable electrophile (e.g., water, an alkyl halide, or a carbonyl compound).

-

The mixture is allowed to warm to room temperature, followed by an aqueous workup.

-

The product is extracted, and the organic layer is dried and concentrated. Purification is typically performed by chromatography.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its distinct physical and chemical properties, particularly its participation in cycloaddition and addition reactions, make it a valuable tool for the construction of complex molecular architectures. This guide has provided a detailed overview of its properties and reactivity, along with key experimental protocols, to aid researchers in its effective utilization.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound technical grade 2175-91-9 [sigmaaldrich.com]

- 5. [PDF] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents | Semantic Scholar [semanticscholar.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 8. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An expedient synthesis of 6-vinylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lab report #4: Diels-Alder Reaction [docs.google.com]

- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

6,6-Dimethylfulvene: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of 6,6-dimethylfulvene, a key organic compound with diverse applications in chemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and reactivity, with a focus on its role in cycloaddition reactions.

Core Chemical Data

This compound, a substituted fulvene, is a valuable reagent in organic chemistry. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2175-91-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₀ | [1][2][5] |

| Molecular Weight | 106.17 g/mol | [1][2][4][5][6] |

| Boiling Point | 76-77 °C at 50 mmHg | [1][6] |

| Melting Point | 3 °C | [6] |

| Density | 0.881 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.548 | [1][6] |

| Flash Point | 43 °C | [1][6] |

| Storage Temperature | -20 °C | [6] |

Synthesis of this compound

The synthesis of fulvenes can be challenging due to their propensity for polymerization and side reactions. However, several methods have been developed for the synthesis of this compound. One common approach is the condensation of cyclopentadiene with acetone.

Experimental Protocol: Condensation of Cyclopentadiene and Acetone

This method, a variation of the Thiele synthesis, involves the base-catalyzed reaction of cyclopentadiene with acetone. While specific conditions can vary, a general procedure is outlined below. It is important to note that optimizing reaction conditions is crucial for achieving good yields, as some methods have reported yields as low as 25% for this compound under certain conditions.

Materials:

-

Freshly cracked cyclopentadiene

-

Acetone

-

Secondary amine catalyst (e.g., pyrrolidine)

-

Methanol

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of freshly distilled cyclopentadiene and a slight excess of acetone is prepared in methanol.

-

The solution is cooled in an ice bath.

-

A catalytic amount of a secondary amine, such as pyrrolidine, is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then partitioned between dichloromethane and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a yellow oil.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis, primarily due to its participation in various cycloaddition reactions. The exocyclic double bond is highly polarizable, which imparts a 6π-Hückel aromatic character to the cyclopentadienyl ring in its dipolar resonance structure. This electronic feature governs its reactivity.

The primary modes of reaction for fulvenes include:

-

Nucleophilic attack at the exocyclic C-6 carbon.

-

Electrophilic attack , which preferentially occurs at the C-1 position of the cyclopentadienyl ring.

-

Cycloaddition reactions involving the cyclopentadienyl ring system.

Cycloaddition Reactions

This compound can participate in a variety of cycloaddition reactions, acting as a 2π, 4π, or 6π component. This reactivity makes it a valuable precursor for the synthesis of complex polycyclic scaffolds.

One notable reaction is the Diels-Alder cycloaddition with maleic anhydride, which can lead to both endo and exo adducts.

Caption: Diels-Alder reaction of this compound with maleic anhydride.

This compound also reacts with singlet oxygen in a [4+2] cycloaddition, followed by rearrangement to form an enol lactone.

Caption: Reaction of this compound with singlet oxygen.

Furthermore, this compound can react as both a 2π and 4π component in cycloadditions with p-benzoquinone, leading to [2+3] and [4+2] cycloadducts, respectively.

Caption: Cycloaddition of this compound with p-benzoquinone.

Other Applications

Beyond cycloadditions, this compound is employed in the synthesis of ansa-metallocenes and fulvenols. It also undergoes nucleophilic addition reactions at its exocyclic double bond. For instance, it reacts with lithium dichloromethide selectively at the exocyclic double bond.

Conclusion

This compound is a versatile and highly reactive compound with significant applications in organic synthesis. Its unique electronic structure allows it to participate in a wide range of reactions, most notably cycloadditions, making it a valuable tool for the construction of complex molecular architectures. This guide provides foundational knowledge for researchers looking to leverage the synthetic potential of this important molecule. Further investigation into its reactivity is ongoing and promises to uncover new synthetic methodologies.

References

- 1. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Dawn of Fulvenes: A Technical Chronicle of Discovery and Synthesis

For Immediate Release

[CITY, STATE] – [Date] – Over a century since their initial discovery, fulvenes continue to captivate the scientific community with their unique electronic properties and versatile reactivity. This technical guide delves into the historical context of the discovery and initial synthesis of fulvenes, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document details the seminal work of Johannes Thiele and subsequent methodological advancements, offering a structured overview of the foundational chemistry of this important class of organic compounds.

Introduction: The Emergence of a Novel Hydrocarbon

Fulvenes, a class of unsaturated cyclic hydrocarbons, were first brought to light in 1900 by the German chemist Johannes Thiele.[1][2][3] His pioneering work involved the base-catalyzed condensation of cyclopentadiene with various aldehydes and ketones, leading to the formation of brightly colored, cross-conjugated systems.[4][5] These compounds were initially of great interest due to their isomeric relationship with benzene derivatives and their distinctive reactivity, which is largely centered around the polarizable exocyclic double bond.[2][3][6][7]

Early research into fulvenes revealed their inherent instability; they are often thermally sensitive, prone to oxidation, and photosensitive.[2][7] Despite these challenges, their unique chemical properties have made them valuable intermediates in the synthesis of complex polycyclic scaffolds and have found applications in materials chemistry and the synthesis of natural products.[1][2][3]

The Thiele Synthesis: A Foundation Laid

The classical synthesis of fulvenes, as first described by Thiele, involves the reaction of cyclopentadiene with a carbonyl compound in the presence of a strong base, such as sodium ethoxide in an alcoholic solution.[4] This reaction, a variation of the Knoevenagel condensation, laid the groundwork for all subsequent fulvene chemistry.

General Reaction Mechanism

The Thiele synthesis proceeds through a base-catalyzed condensation mechanism. The reaction is initiated by the deprotonation of cyclopentadiene by a strong base to form the cyclopentadienyl anion. This is followed by the nucleophilic attack of the cyclopentadienyl anion on the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate then undergoes elimination of a water molecule to yield the fulvene.

Caption: Thiele's base-catalyzed fulvene synthesis mechanism.

Experimental Protocol: Thiele's Original Method (as inferred from secondary sources)

While access to Thiele's original 1900 publication in Berichte der deutschen chemischen Gesellschaft is limited, subsequent literature provides insight into the general procedure. The reaction was typically carried out in an alcoholic solvent, such as ethanol, using a sodium alkoxide base.

General Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Freshly distilled cyclopentadiene is added to the cooled sodium ethoxide solution.

-

The carbonyl compound (aldehyde or ketone) is then added dropwise to the reaction mixture.

-

The reaction mixture is stirred, often for an extended period, during which the brightly colored fulvene product precipitates or is isolated by extraction.

-

Purification is typically achieved through recrystallization or distillation.

It is widely reported that Thiele's original method often resulted in low yields and the formation of resinous byproducts, likely due to competing aldol condensations and the instability of the fulvene products under the reaction conditions.[1]

Advancements in Fulvene Synthesis: The Little and Stone Modification

In the mid-20th century, significant improvements to the Thiele synthesis were developed. Notably, the use of pyrrolidine as a base in methanol, as reported by Little and Stone, became the method of choice for preparing many fulvenes.[1][8] This modification offered considerably higher yields and cleaner reactions, particularly for aliphatic aldehydes and ketones.[1]

Experimental Protocol: The Little and Stone Method

General Procedure:

-

Freshly distilled cyclopentadiene and the carbonyl compound are dissolved in methanol.

-

A stoichiometric amount of pyrrolidine is added to the solution, often at room temperature or below.

-

The reaction is typically rapid, with the formation of the colored fulvene being indicative of product formation.

-

Workup usually involves dilution with water and extraction of the fulvene into an organic solvent.

-

Purification is carried out by chromatography or distillation.

The use of the less harsh base, pyrrolidine, is believed to minimize side reactions, leading to the observed improvement in yields.[8]

Quantitative Comparison of Synthetic Methods

The evolution of fulvene synthesis is best illustrated by comparing the yields obtained using Thiele's original method with those from the improved Little and Stone procedure.

| Carbonyl Compound | Thiele Method Yield (inferred) | Little & Stone Method Yield | Reference |

| Acetone | Low | Good | [1] |

| Cyclohexanone | Modest | 77% | [9] |

| Benzaldehyde | Modest | Good | [1] |

| Isobutyraldehyde | Low | 98% | [9] |

| 2,2,5-trimethyl-5-hexenal | Very Low | 59% | [9] |

Early Characterization of Fulvenes

The initial characterization of fulvenes by Thiele and his contemporaries relied on classical chemical methods and physical properties. The most striking feature of these compounds was their intense color, a property that arises from the cross-conjugated π-electron system and a small HOMO-LUMO gap.[10] The name "fulvene" itself is derived from the Latin word fulvus, meaning yellow.

| Fulvene Derivative | Reported Color |

| 6,6-Dimethylfulvene | Orange-Yellow |

| 6-Phenylfulvene | Red |

| 6,6-Diphenylfulvene | Deep Red |

Early researchers also noted the high reactivity of fulvenes, including their tendency to polymerize and react with oxygen.[2][7] These observations highlighted the unique nature of the exocyclic double bond and the overall reactivity of the fulvene system.

Conclusion

The discovery and synthesis of fulvenes by Johannes Thiele marked a significant milestone in organic chemistry, opening the door to a new class of non-benzenoid aromatic compounds. While his original methods were limited by low yields, they provided the crucial foundation upon which modern, high-yielding synthetic protocols have been built. The continued interest in fulvenes for a wide range of applications is a testament to the importance of this foundational work. The historical journey from Thiele's initial observations to the refined synthetic methods of today underscores the progressive nature of chemical science and the enduring legacy of its pioneers.

References

- 1. An efficient catalytic method for fulvene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Fulvene [chemeurope.com]

- 6. Johannes Thiele (chemist) - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

- 8. An expedient synthesis of 6-vinylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 6,6-Dimethylfulvene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Dimethylfulvene is a versatile organic compound with applications in synthesis, particularly as a precursor to complex molecules and organometallic structures. However, its utility is often hampered by its inherent instability and variable solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound in common organic solvents. Due to the limited availability of specific quantitative data in published literature, this document focuses on providing robust experimental protocols for determining these crucial parameters. Furthermore, it outlines the primary degradation pathway and offers visual workflows to guide researchers in handling and characterizing this reactive molecule.

Introduction

This compound, a substituted fulvene, is a non-aromatic carbocyclic analogue of isopropylbenzene. Its conjugated diene system makes it a valuable reagent in various chemical reactions, including Diels-Alder and cycloaddition reactions. However, fulvenes are notoriously prone to polymerization and degradation, which presents significant challenges in their storage, handling, and application in multi-step syntheses. A thorough understanding of the solubility and stability of this compound in different organic solvents is therefore critical for its effective use in research and drug development. This guide aims to provide a foundational understanding and practical methodologies for characterizing these properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ | |

| Molecular Weight | 106.17 g/mol | |

| Appearance | Light yellow to brown clear liquid | [1] |

| Density | 0.881 g/mL at 25 °C | |

| Boiling Point | 76-77 °C at 50 mmHg | |

| Storage Temperature | -20°C to 2-8°C | |

| Purity (typical) | >95.0% (GC) | [1] |

Solubility of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure (a non-polar hydrocarbon), its expected solubility profile can be inferred based on the "like dissolves like" principle. Qualitative observations from synthesis procedures, which often involve purification by recrystallization from solvents like petroleum ether or cyclohexane, further support its solubility in non-polar organic solvents.[2]

Expected Solubility Profile

The expected solubility of this compound in a variety of common organic solvents is summarized in Table 2. It is important to note that these are qualitative predictions and should be experimentally verified.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Cyclohexane, Toluene | High | Similar non-polar nature. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | Can dissolve non-polar compounds, though high polarity may reduce solubility compared to non-polar solvents. |

| Polar Protic | Methanol, Ethanol | Low | Significant difference in polarity and hydrogen bonding capability. |

| Highly Polar | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Low to Very Low | High polarity is unlikely to effectively solvate the non-polar this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (as pure as possible)

-

Selected organic solvent (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that an equilibrium with the undissolved solid/liquid is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. A preliminary experiment can be conducted to determine the time to reach equilibrium.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved material settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid/undissolved liquid is disturbed.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining micro-particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance (using UV-Vis spectrophotometry) or peak area (using HPLC) of the standard solutions to generate a calibration curve. This compound has a known UV absorption spectrum.[4]

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the quantitative determination of this compound solubility.

Stability of this compound

This compound is known to be unstable, primarily due to its propensity to undergo polymerization. This process can be initiated by heat, light, or the presence of acidic or radical species. The stability of this compound in a given organic solvent is a critical factor for its practical application.

Degradation Pathway: Polymerization

The primary degradation pathway for this compound in solution is believed to be through a Diels-Alder type self-cycloaddition, leading to the formation of oligomers and polymers. The exact structure of the polymer can vary, but it results in a decrease in the concentration of the monomeric fulvene over time. The presence of polymeric material can be observed in NMR spectra by the appearance of broad signals.[5]

The following diagram illustrates the likely polymerization pathway of this compound.

Caption: Proposed polymerization pathway of this compound via Diels-Alder cycloaddition.

Experimental Protocol for Stability Assessment

To quantify the stability of this compound in an organic solvent, a time-course study monitoring its concentration is required.

Objective: To determine the degradation rate and half-life of this compound in a selected organic solvent under specified conditions (e.g., temperature, light exposure).

Materials:

-

Freshly prepared or purified this compound

-

Selected organic solvent (analytical grade)

-

Amber glass vials with PTFE-lined screw caps

-

Thermostated chamber (e.g., oven or water bath)

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a known initial concentration. It is advisable to work with dilute solutions to follow the degradation kinetics accurately.

-

Dispense aliquots of this solution into several amber glass vials to protect from light.

-

-

Incubation:

-

Place the vials in a thermostated chamber at a constant temperature.

-

If the effect of light is being studied, a parallel set of vials can be exposed to a controlled light source.

-

-

Time-Course Monitoring:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the chamber.

-

Immediately analyze the concentration of this compound in the sample using a validated analytical method (UV-Vis or HPLC), as described in the solubility protocol.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the order of the degradation reaction by fitting the data to different kinetic models (e.g., zero-order, first-order, second-order).

-

Calculate the rate constant (k) for the degradation process.

-

Calculate the half-life (t₁/₂) of this compound in the solvent under the tested conditions. For a first-order reaction, t₁/₂ = 0.693 / k.

-

The following diagram outlines the workflow for assessing the stability of this compound.

Caption: Workflow for the stability assessment of this compound in organic solvents.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent instability and lack of well-documented quantitative solubility data necessitate a careful and systematic approach to its use. This guide provides researchers, scientists, and drug development professionals with a framework for understanding and, crucially, experimentally determining the solubility and stability of this compound in various organic solvents. By following the detailed protocols outlined herein, it is possible to generate reliable data that will inform solvent selection, reaction conditions, and storage protocols, thereby enabling the more effective and reproducible application of this versatile compound in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Theoretical Calculations of 6,6-Dimethylfulvene Frontier Orbitals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and experimental determination of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of 6,6-dimethylfulvene. Understanding the energy and distribution of these orbitals is critical for predicting the molecule's reactivity, electronic properties, and potential applications in areas such as organic synthesis and materials science.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and the outcomes of chemical reactions.[1] It posits that the interactions between the HOMO of one molecule and the LUMO of another are paramount in governing the reaction pathway. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy corresponds to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and electronic excitation properties.

This compound, a substituted fulvene, is a non-aromatic, colored hydrocarbon with a cross-conjugated π-system. Its unique electronic structure makes it an interesting subject for both theoretical and experimental studies, particularly concerning its reactivity in cycloaddition reactions and its potential as a building block in novel organic materials.

Quantitative Data on Frontier Orbitals

The frontier orbital energies of this compound have been investigated through both experimental techniques and theoretical calculations. The following table summarizes the key quantitative data available from the literature.

| Parameter | Experimental Value (eV) | Theoretical Value (eV) | Methodology |

| HOMO Energy | -8.050 | Not explicitly stated | Experimental: Synchrotron-based Photoelectron Spectroscopy (PES). The value corresponds to the first vertical ionization energy. Theoretical: Focus of studies was on ionization energies rather than ground-state orbital energies. |

| LUMO Energy | Not available | Not explicitly stated in key sources | Experimental: No experimental electron affinity data found. Theoretical: Not a primary focus of the cited high-level calculations. |

| First Vertical Ionization Energy | 8.050 | Reliable theoretical values calculated | Experimental: Synchrotron-based Photoelectron Spectroscopy. Theoretical: Density Functional Theory (DFT) with CAM-B3LYP functional and Symmetry Adapted Cluster Configuration Interaction.[2][3] |

Experimental and Theoretical Methodologies

A robust understanding of the frontier orbitals of this compound is built upon a combination of advanced experimental measurements and high-level theoretical calculations.

Photoelectron Spectroscopy (PES)

The primary experimental technique for determining the ionization energies, and by extension the HOMO energy, is photoelectron spectroscopy.

-

Instrumentation : A synchrotron-based photoionization spectrum of this compound was recorded.[2][3]

-

Procedure : Gaseous this compound was ionized by a high-energy photon beam from a synchrotron source. The kinetic energy of the ejected photoelectrons was measured, from which the binding energies of the electrons in the molecule were determined. The spectrum reveals a series of bands, with the first band corresponding to the removal of an electron from the HOMO. This first vertical ionization energy gives a direct experimental measure of the HOMO's energy level.[2][3]

Vacuum Ultraviolet (VUV) Absorption Spectroscopy

To study the excited states of this compound, VUV absorption spectroscopy has been employed.

-

Instrumentation : The VUV photoabsorption spectrum was measured on the AU-UV beamline of the ASTRID2 synchrotron in Aarhus, Denmark.[4]

-

Procedure : The spectrum was measured in the gaseous phase at 25 °C over an energy range of 3.647 eV to 10.735 eV.[4] This technique provides information about the electronic transitions from occupied to unoccupied orbitals, which can be correlated with theoretical calculations of excited states.

Theoretical studies on this compound have utilized sophisticated computational chemistry methods to calculate its electronic structure and ionization energies.

-

Software : The specific software suite used in the primary studies is not explicitly mentioned, but Gaussian is a common choice for such calculations.

-

Theoretical Model : Density Functional Theory (DFT) is a widely used method. For this compound, the long-range corrected CAM-B3LYP functional has been shown to provide reliable results for ionization energies.[2][3]

-

Basis Set : The choice of basis set is crucial for accurate calculations. In the studies of this compound, basis sets such as the Ahlrichs type Def2-TZVP were used for Time-Dependent DFT (TDDFT) studies of excited states.

-

Geometry Optimization : Prior to calculating the electronic properties, the molecular geometry of this compound was optimized to find its lowest energy conformation.

-

Calculation of Properties : Following geometry optimization, the vertical and adiabatic ionization energies were calculated. These theoretical values were then compared with the experimental data from photoelectron spectroscopy to validate the computational model.[2][3]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for the theoretical calculation of frontier orbitals and the relationship between theoretical and experimental approaches.

Caption: Workflow for the theoretical calculation of frontier orbitals.

Caption: Integration of theoretical and experimental data.

Conclusion

The frontier orbitals of this compound have been characterized through a synergistic approach combining experimental measurements and theoretical calculations. Synchrotron-based photoelectron spectroscopy provides a precise experimental value for the first vertical ionization energy, which corresponds to the HOMO energy level.[2][3] High-level DFT calculations, particularly using the CAM-B3LYP functional, have shown to be reliable in predicting the ionization energies, thus validating the theoretical models.[2][3]

While a direct experimental determination of the LUMO energy via electron affinity is currently lacking in the literature, the validated theoretical models provide a framework for its estimation. A comprehensive understanding of both the HOMO and LUMO is essential for accurately predicting the chemical behavior of this compound and for designing new molecules with tailored electronic properties for applications in drug development and materials science. Future work could focus on the experimental determination of the electron affinity of this compound to provide a complete and experimentally validated picture of its frontier orbitals.

References

The Intriguing Reactivity of Fulvene Derivatives: A Technical Guide for Researchers

Abstract

Fulvenes, a class of unsaturated cyclic hydrocarbons characterized by a cross-conjugated system with an exocyclic double bond, have captivated chemists for over a century due to their unique electronic properties and versatile reactivity.[1][2] This technical guide provides an in-depth exploration of the reactivity of fulvene derivatives, with a focus on their applications in organic synthesis, natural product chemistry, and materials science. We will delve into the core principles governing their behavior in cycloaddition reactions, electrophilic and nucleophilic additions, and polymerization processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key transformations, quantitative data to guide synthetic planning, and visualizations of reaction mechanisms.

Introduction: The Unique Electronic Structure of Fulvenes

First discovered by Thiele in 1900, fulvenes are non-benzenoid hydrocarbons that possess a unique cross-conjugated π-system.[1] The most commonly studied member of this family is pentafulvene, which consists of a five-membered ring with an exocyclic double bond. The electronic character of fulvenes is highly tunable through substitution at the exocyclic carbon (C6) and on the cyclopentadienyl ring.

The exocyclic double bond in fulvenes is polarized, leading to a dipolar resonance structure where the cyclopentadienyl ring bears a partial negative charge and the exocyclic carbon carries a partial positive charge. This charge separation is a key determinant of their reactivity, making the ring nucleophilic and the exocyclic carbon electrophilic. The extent of this polarization, and thus the reactivity, is profoundly influenced by the nature of the substituents. Electron-donating groups (EDGs) at the C6 position increase the electron density of the ring system, enhancing its nucleophilicity and participation in certain cycloaddition reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring and can alter the regioselectivity of additions.

Due to their conjugated system, fulvenes are often colored compounds. They are also known to be generally unstable, sensitive to oxygen, and prone to polymerization, necessitating careful handling and purification.[1]

Cycloaddition Reactions: A Gateway to Molecular Complexity

Fulvene derivatives are exceptionally versatile participants in cycloaddition reactions, acting as 2π, 4π, or 6π components, which allows for the construction of a wide array of complex polycyclic scaffolds.[1][2] The periselectivity of these reactions is highly dependent on the reaction partner and the substitution pattern of the fulvene.

[4+2] Cycloaddition (Diels-Alder Reactions)

In the context of Diels-Alder reactions, pentafulvenes can act as either the diene or the dienophile, depending on the electronic nature of the reaction partner. When reacting with electron-deficient dienophiles, electron-rich fulvenes typically serve as the 4π component (diene).

Table 1: Selected Examples of [4+2] Cycloaddition Reactions of Fulvene Derivatives

| Fulvene Derivative | Dienophile | Product | Yield (%) | Diastereomeric Ratio | Ref. |

| 6,6-Dimethylfulvene | Maleic anhydride | endo-adduct | >95 | >99:1 | [3] |

| 6-Phenylfulvene | N-Phenylmaleimide | Bicyclic adduct | 85 | N/A | [1] |

| 6,6-Diphenylfulvene | Dimethyl acetylenedicarboxylate | Heptasubstituted norbornadiene | 92 | N/A | [1] |

Higher-Order Cycloadditions: [6+2], [6+4], and [8+2] Reactions

Fulvenes substituted with electron-donating groups at the C6 position can participate as 6π components in cycloadditions with electron-deficient 2π or 4π systems. These reactions provide access to seven- and eight-membered ring systems, which are prevalent in many natural products.

Heptafulvenes, with their larger ring system, can participate in [8+2] cycloadditions, offering a route to bicyclo[5.4.1]dodecane skeletons. The competition between different cycloaddition pathways (e.g., [4+2] vs. [8+2]) is a critical aspect of heptafulvene chemistry and is influenced by both electronic and steric factors.[3]

Nucleophilic and Electrophilic Additions

The polarized exocyclic double bond of fulvenes is susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Addition

Nucleophiles preferentially attack the electrophilic exocyclic carbon (C6) of the fulvene. This reaction is a fundamental transformation and a key step in many synthetic sequences. The initial addition of a nucleophile generates a cyclopentadienyl anion, which can then be protonated or trapped with another electrophile.

Table 2: Examples of Nucleophilic Additions to Fulvenes

| Fulvene Derivative | Nucleophile | Product | Yield (%) | Ref. |

| This compound | NaOMe/MeOH | 6-Methoxy-6-methyl-6H-cyclopentadiene | N/A | [4] |

| 6-(Chloromethyl)-6-methylfulvene | NaOEt/EtOH | Spiro[2.4]heptadiene intermediate | N/A | [4] |

| Fulvene | LiAlH4 | Cyclopentadienylmethanide | N/A | [1] |

Electrophilic Addition and Substitution

Electrophilic attack on fulvenes typically occurs at the cyclopentadienyl ring, which is the more electron-rich part of the molecule. The regioselectivity of this addition is influenced by the substituents on the ring and the exocyclic carbon.

Applications in Synthesis

The diverse reactivity of fulvenes makes them valuable building blocks in organic synthesis.

Natural Product Synthesis

Fulvene cycloadditions have been employed as key steps in the total synthesis of several complex natural products. For instance, intramolecular Diels-Alder reactions of fulvene derivatives have been utilized to construct the core structures of various terpenoids.

Materials Science

The ability of fulvenes to undergo polymerization has led to their investigation in materials science. Polymers derived from benzofulvene have shown interesting properties, such as thermoreversible polymerization.[5][6] Dithiafulvene-containing polymers have also been explored for their electrochromic properties.[7]

Table 3: Properties of Selected Fulvene-Based Polymers

| Monomer | Polymer Property | Characterization | Application | Ref. |

| Benzofulvene derivative | Thermoreversible polymerization | NMR, High Molar Mass | Advanced Polymers | [5][6] |

| Triphenylamine-dithiafulvene | Electrochromic | Cyclic Voltammetry | Electrochromic Devices | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and reactivity of fulvene derivatives.

Synthesis of this compound

Procedure: A solution of freshly distilled cyclopentadiene (1.2 eq) and acetone (1.0 eq) in methanol is cooled to 0 °C. A solution of sodium methoxide (1.1 eq) in methanol is added dropwise over 30 minutes while maintaining the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 1 hour. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude product. Purification by vacuum distillation yields this compound as a yellow oil.

General Procedure for [4+2] Cycloaddition of this compound with an Electron-Deficient Dienophile

Procedure: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is added the dienophile (1.1 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the dienophile, and monitored by TLC. Upon completion, the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired cycloadduct.

General Procedure for Nucleophilic Addition of an Alkoxide to a Fulvene

Procedure: To a solution of the fulvene derivative (1.0 eq) in the corresponding alcohol as the solvent, the sodium alkoxide (1.1 eq) is added portion-wise at room temperature under an inert atmosphere. The reaction is stirred until the starting material is consumed, as indicated by TLC analysis. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the addition product.

Conclusion

Fulvene derivatives continue to be a fascinating and highly reactive class of compounds with significant potential in various fields of chemistry. Their unique electronic structure and versatile reactivity in cycloadditions, nucleophilic, and electrophilic additions make them powerful tools for the synthesis of complex molecules and novel materials. This guide has provided a comprehensive overview of their reactivity, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing the synthetic potential of these remarkable molecules. Further exploration into the catalytic and asymmetric transformations of fulvenes is expected to unlock even more exciting applications in the future.

References

- 1. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

- 2. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Synthesis and Characterization of a New Benzofulvene Polymer Showing a Thermoreversible Polymerization Behavior - figshare - Figshare [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 160.153.132.164 [160.153.132.164]

Safety and Handling of 6,6-Dimethylfulvene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 6,6-dimethylfulvene. The information is compiled from safety data sheets and chemical literature to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a flammable liquid and may be fatal if swallowed and enters the airways.[1] It may also cause drowsiness or dizziness.[2] Heating may cause an explosion.[2]

GHS Pictograms:

Signal Word: Danger[1]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ | [1] |

| Molecular Weight | 106.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 76-77 °C at 50 mmHg (67 hPa) | [1] |

| Density | 0.881 g/mL at 25 °C | |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Refractive Index | n20/D 1.548 |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[1] However, the available data indicates the following:

| Exposure Route | Effect | Source |

| Ingestion | May be fatal if swallowed and enters airways (Aspiration hazard). Do NOT induce vomiting. | [1] |

| Inhalation | May cause drowsiness or dizziness.[2] Remove person to fresh air if inhaled.[1] | |

| Skin Contact | Not expected to produce adverse health effects or skin irritation. However, good hygiene practice requires minimizing exposure. | [2] |

| Eye Contact | Direct contact may produce transient discomfort, tearing, or redness. | [2] |

| Chronic Exposure | Long-term exposure is not thought to produce chronic adverse health effects. | [2] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [1] |

Fire and Explosion Data

This compound is a flammable liquid and vapor, posing a moderate fire and explosion hazard when exposed to heat or flame.[2] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[2]

| Property | Value/Information | Source |

| Flammability | Flammable liquid and vapour (Category 3). | [1] |

| Flash Point | 43 °C (109.4 °F) - closed cup. | |

| Suitable Extinguishing Media | Dry chemical, foam, water spray, carbon dioxide. | |

| Unsuitable Extinguishing Media | Water jet. | [3] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), and other pyrolysis products typical of burning organic material. | [1][2] |

| Firefighting Precautions | Wear self-contained breathing apparatus. Use water spray to cool unopened containers. | [1] |

Handling and Storage

Proper handling and storage procedures are crucial for minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

| Type | Recommendation | Source |

| Eye/Face Protection | Safety glasses with side-shields or face shield. | [1] |

| Skin Protection | Handle with gloves. Wear protective clothing. | [1][2] |

| Respiratory Protection | Use in a well-ventilated area. If needed, use a respirator with a type ABEK (EN14387) filter. | [2] |

Safe Handling Practices

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Take measures to prevent the buildup of electrostatic charge.[1] Earth all lines and equipment.[2]

-

Use spark-free tools.[2]

-

Use in a well-ventilated area.[2]

-

Do not eat, drink, or smoke when handling.[2]

-

Wash hands thoroughly after handling.[2]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures vary, with some sources suggesting 2-8°C and others -20°C.

-

Store in original, tightly sealed containers.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

-

Store away from incompatible materials, such as strong oxidizing agents.[1]

-

Protect from sunlight.[2]

-

Store in an approved flammable liquid storage area.[2]

Reactivity Profile

This compound is known for its reactivity, particularly in cycloaddition reactions.[4] It can react with singlet oxygen to form an enol lactone through a multi-step rearrangement.[4][5] It also participates in Diels-Alder reactions.[4] The exocyclic double bond is highly polarizable and is the center of the molecule's high reactivity.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this document are not publicly available in the cited sources. The data is typically generated according to standardized guidelines, such as those from the OECD or EPA, but the specific reports are not provided in the safety data sheets.

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling and potential reactivity of this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Key reactivity pathways of this compound.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. carlroth.com [carlroth.com]

- 4. An overview of the cycloaddition chemistry of fulvenes and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - An overview of the cycloaddition chemistry of fulvenes and emerging applications [beilstein-journals.org]

Methodological & Application

Application Notes and Protocols: 6,6-Dimethylfulvene as a Diene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6,6-dimethylfulvene as a versatile diene in Diels-Alder reactions. The unique reactivity of this fulvene derivative allows for the synthesis of a variety of bicyclic adducts, which serve as valuable intermediates in the preparation of ansa-metallocenes and potentially novel therapeutic agents.

Introduction to this compound in Diels-Alder Reactions

This compound is a readily available, cross-conjugated exocyclic diene that actively participates in [4+2] cycloaddition reactions with a range of dienophiles. Its reactivity is influenced by the electron-donating nature of the two methyl groups at the exocyclic position, which modulates the energy of its frontier molecular orbitals. The Diels-Alder reaction with this compound typically proceeds with electron-deficient dienophiles, such as maleic anhydride, to form substituted norbornene-type adducts.

The stereochemical outcome of the reaction, yielding either the endo or exo adduct, is a critical aspect and can often be controlled by the reaction conditions. Generally, the endo adduct is the kinetically favored product, formed at lower temperatures, while the exo adduct is the thermodynamically more stable product and can be favored at higher temperatures.

Key Applications

The primary applications of this compound in Diels-Alder reactions include:

-

Synthesis of ansa-Metallocene Catalysts: The resulting Diels-Alder adducts, particularly with maleic anhydride, serve as key precursors for the synthesis of bridged cyclopentadienyl ligands. These ligands are then used to create ansa-metallocenes, which are highly valuable as catalysts in olefin polymerization. The bridge restricts the rotation of the cyclopentadienyl rings, influencing the stereochemistry of the resulting polymer.

-

Scaffolds for Drug Discovery: While direct applications in drug development are less documented, the rigid bicyclic scaffold of the Diels-Alder adducts provides a unique three-dimensional framework that can be functionalized to explore new chemical space for potential therapeutic agents. The reactivity of the anhydride group in the maleic anhydride adduct allows for further chemical modifications.

Experimental Protocols

Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol details the synthesis of 7-isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, the Diels-Alder adduct of this compound and maleic anhydride. The reaction can be controlled to favor either the endo or exo isomer.

Reaction Scheme:

Materials:

-

This compound (freshly prepared or distilled)

-

Maleic anhydride

-

Toluene (dry)

-

Hexane (dry)

-

Ethyl acetate

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

NMR spectrometer

-

FT-IR spectrometer

-

Melting point apparatus

Procedure for Kinetic Control (Favoring endo Adduct):

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of dry ethyl acetate at room temperature.

-

Add dry hexane to the solution.

-

Slowly add a solution of this compound (1.0 eq) in hexane to the stirred maleic anhydride solution at 0 °C (ice bath).

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, the product may precipitate. If so, collect the crystals by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

-

Wash the collected crystals with cold hexane and dry under vacuum.

-

Characterize the product by NMR, IR, and melting point analysis.

Procedure for Thermodynamic Control (Favoring exo Adduct):

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) and maleic anhydride (1.0 eq) in dry toluene.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the exo adduct.

-

Characterize the product by NMR, IR, and melting point analysis.

Data Presentation:

| Parameter | endo-Adduct | exo-Adduct |

| Yield | Typically higher under kinetic control | Typically higher under thermodynamic control |

| Melting Point | Lower than the exo adduct | Higher than the endo adduct |

| ¹H NMR (CDCl₃, δ) | Characteristic signals for olefinic protons (~6.3 ppm), bridgehead protons, and anhydride protons. The coupling constants between the bridgehead protons and the anhydride protons are crucial for distinguishing between endo and exo isomers. | Signals will differ in chemical shift and coupling constants compared to the endo isomer. |

| ¹³C NMR (CDCl₃, δ) | Distinct signals for the carbonyl carbons, olefinic carbons, quaternary isopropylidene carbon, and other aliphatic carbons. | Carbonyl and aliphatic carbon signals will show shifts relative to the endo isomer due to the different steric environment. |

Note: Specific spectroscopic data should be acquired for the synthesized products and compared with literature values for confirmation.

Application Workflow: Synthesis of ansa-Zirconocene

The Diels-Alder adduct of this compound and maleic anhydride is a key starting material for the synthesis of ethylene-bridged ansa-zirconocene dichlorides. The general workflow is outlined below.

Caption: Workflow for the synthesis of ansa-zirconocene from this compound.

Protocol Outline for ansa-Zirconocene Synthesis:

-

Hydrolysis of the Anhydride: The Diels-Alder adduct is hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by heating the anhydride in the presence of water or a base followed by acidification.

-

Reduction to the Diol: The dicarboxylic acid is then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent.

-

Formation of the Bridged Ligand Precursor: The diol can be converted to a more suitable leaving group, such as a ditosylate or dihalide, for subsequent reaction.

-

Formation of the Dilithio Salt: The cyclopentadienyl protons of the ligand precursor are deprotonated using a strong base, typically two equivalents of n-butyllithium, to form the dianionic ligand.

-

Reaction with Zirconium Tetrachloride: The freshly prepared dilithio salt is then reacted with zirconium tetrachloride (ZrCl₄) in an appropriate solvent (e.g., toluene or THF) to form the desired ansa-zirconocene dichloride. The product is then isolated and purified, often by recrystallization.

Potential in Drug Development

While specific examples of drugs derived from this compound Diels-Alder adducts are not prevalent in the literature, the resulting rigid bicyclic scaffolds hold potential for medicinal chemistry applications. The anhydride functionality of the maleic anhydride adduct is a versatile handle for further derivatization, allowing for the introduction of various pharmacophores.

Logical Relationship for Drug Discovery Application:

Caption: A logical workflow for utilizing this compound adducts in drug discovery.

The workflow would involve creating a library of diverse compounds by reacting the anhydride adduct with various amines, alcohols, and other nucleophiles. This library could then be screened against a panel of biological targets to identify "hit" compounds with desired activity. Subsequent lead optimization through medicinal chemistry efforts could then potentially lead to the development of new drug candidates. The unique 3D shape of the scaffold could offer novel binding interactions with biological targets that are not accessible with more traditional flat aromatic structures.

Protocol for the [4+2] Cycloaddition of 6,6-Dimethylfulvene with Maleic Anhydride

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. This application note details the protocol for the reaction between 6,6-dimethylfulvene, serving as the diene, and maleic anhydride, a reactive dienophile. This reaction is of significant interest due to its stereoselectivity, typically favoring the formation of the endo adduct under kinetic control. The resulting bicyclic anhydride, 7-isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a versatile intermediate for the synthesis of complex polycyclic frameworks relevant to medicinal chemistry and materials science. This document provides a comprehensive experimental protocol, a summary of reaction parameters, and a workflow diagram to ensure reproducible and efficient synthesis.

Reaction and Mechanism

The [4+2] cycloaddition proceeds in a concerted fashion, where the 4π electron system of the this compound reacts with the 2π electron system of maleic anhydride. The stereochemical outcome of the reaction is governed by kinetic and thermodynamic factors. Under milder conditions, the reaction is kinetically controlled and predominantly yields the endo isomer. This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state, which lowers its energy. At higher temperatures, the reaction can become reversible, potentially leading to the formation of the more thermodynamically stable exo isomer.

Data Presentation

The following table summarizes typical quantitative data for the [4+2] cycloaddition of this compound with maleic anhydride. Please note that yields and isomer ratios can vary based on specific reaction conditions and purification methods.

| Parameter | Value | Conditions | Reference |

| Reactants | This compound, Maleic Anhydride | Equimolar amounts | Craig, D., et al. (1951) |

| Solvent | Benzene | Anhydrous | Craig, D., et al. (1951) |

| Temperature | 25-30 °C (initial), then reflux | - | Craig, D., et al. (1951) |

| Reaction Time | Several hours at room temperature, followed by 1 hour of reflux | - | Craig, D., et al. (1951) |